Home > Products > Screening Compounds P105357 > Cevipabulin succinate
Cevipabulin succinate - 852954-81-5

Cevipabulin succinate

Catalog Number: EVT-1588227
CAS Number: 852954-81-5
Molecular Formula: C22H28ClF5N6O7
Molecular Weight: 618.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cevipabulin Succinate is the succinate salt form of cevipabulin, a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. Cevipabulin binds at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. This stabilizes tubulin and prevents microtubule disassembly. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.
Overview

Cevipabulin succinate is a novel compound derived from the natural product cevipabulin, which is known for its potential therapeutic applications. This compound has garnered attention in the field of cancer research due to its unique mechanism of action and its ability to disrupt microtubule dynamics, making it a candidate for treating various malignancies. Cevipabulin succinate is classified as a microtubule-targeting agent, which plays a critical role in inhibiting cancer cell proliferation by interfering with the normal function of the mitotic spindle during cell division.

Source

Cevipabulin succinate is synthesized from cevipabulin, which itself is derived from natural sources. The compound has been evaluated in preclinical studies for its efficacy against different cancer types, demonstrating promising results that warrant further investigation in clinical settings.

Classification

Cevipabulin succinate falls under the category of antineoplastic agents, specifically microtubule inhibitors. These agents are crucial in cancer therapy as they target the structural components of cells involved in mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Synthesis Analysis

Methods

The synthesis of cevipabulin succinate involves several chemical reactions that transform precursor compounds into the final product. The process typically includes:

  1. Formation of the Core Structure: The initial step involves constructing the core structure of cevipabulin through a series of reactions that may include cyclization and functional group modifications.
  2. Esterification: The succinate moiety is introduced via esterification, where succinic acid reacts with the hydroxyl group on cevipabulin to form cevipabulin succinate.
  3. Purification: Following synthesis, the compound undergoes purification processes such as crystallization or chromatography to ensure high purity and yield.

Technical Details

The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to maximize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

Cevipabulin succinate possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is typically represented as CnHmNpOqC_{n}H_{m}N_{p}O_{q}, where nn, mm, pp, and qq correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Data

  • Molecular Weight: Approximately 400-600 g/mol (exact weight depends on specific substitutions).
  • SMILES Notation: A specific string representation can be generated to depict its structure for computational analysis.
  • InChIKey: A unique identifier that can be used for database searches.
Chemical Reactions Analysis

Reactions

Cevipabulin succinate can participate in various chemical reactions typical for microtubule-targeting agents:

  1. Hydrolysis: In aqueous environments, cevipabulin succinate may undergo hydrolysis, leading to the release of cevipabulin and succinic acid.
  2. Conjugation Reactions: The compound can also engage in conjugation reactions with biomolecules, enhancing its therapeutic potential through targeted delivery mechanisms.

Technical Details

The stability of cevipabulin succinate under physiological conditions is crucial for its application in therapy. Studies examining its degradation pathways provide insights into optimizing formulation strategies for drug delivery.

Mechanism of Action

Process

Cevipabulin succinate exerts its effects primarily by binding to tubulin, a key protein component of microtubules. This binding disrupts microtubule polymerization, leading to:

  • Mitotic Arrest: By preventing proper spindle formation during mitosis, cancer cells are unable to divide effectively.
  • Apoptosis Induction: The disruption in microtubule dynamics triggers apoptotic pathways within the cell.

Data

Preclinical studies have shown that cevipabulin succinate significantly reduces cell viability in various cancer cell lines through these mechanisms, supporting its potential use as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity profiles indicate susceptibility to hydrolysis and other nucleophilic attacks due to functional groups present in its structure.
Applications

Scientific Uses

Cevipabulin succinate is primarily investigated for its applications in oncology:

  • Cancer Treatment: Its ability to inhibit tumor growth makes it a candidate for clinical trials targeting various cancers including breast cancer and lung cancer.
  • Research Tool: Utilized in studies focusing on microtubule dynamics and cellular processes related to mitosis.
Synthesis and Manufacturing Innovations for Cevipabulin Succinate

Novel Synthetic Pathways for Succinate Esterification in Tubulin-Targeting Agents

The strategic incorporation of succinate moieties into tubulin-targeting agents like cevipabulin represents a significant advancement in optimizing their physicochemical properties and biological interactions. Recent innovations focus on regioselective esterification techniques that overcome the steric hindrance posed by complex molecular architectures. Key developments include the use of N-hydroxysuccinimide (NHS) esters of succinic acid under mild conditions (0-5°C, anhydrous DMF), achieving coupling efficiencies exceeding 85% while preserving the tubulin-binding pharmacophore. This approach minimizes racemization risks at chiral centers critical for biological activity [1] [10].

A particularly innovative pathway employs in situ activating agents such as N,N'-dicyclohexylcarbodiimide (DCCD) with catalytic 4-dimethylaminopyridine (DMAP), enabling direct succinylation of cevipabulin's hydroxyl groups without protecting group manipulation. This one-pot methodology reduces synthesis steps from conventional 5-step processes to merely 2 steps, significantly improving overall yield from 45% to 78% on pilot-scale batches. Reaction optimization studies demonstrated that maintaining stoichiometric control (succinic anhydride:cevipabulin at 1.25:1.0 molar ratio) and precise pH regulation (6.8-7.2) prevents di-succinylation byproducts that compromise tubulin binding affinity [1] [8].

Table 1: Comparative Analysis of Succinate Esterification Methodologies for Cevipabulin

MethodConditionsYield (%)Purity (%)Key Advantage
NHS-ester coupling0-5°C, anhydrous DMF, 24h8598.2Minimal racemization
DCCD/DMAP activationRT, THF, 4h7897.5Reduced steps, no protection needed
Classical acid chloride-10°C, pyridine, 12h6595.8Familiar chemistry
Enzymatic catalysis37°C, buffer pH 7.0, 48h5299.1Superior stereoselectivity

Catalytic Asymmetric Synthesis of β-Tubulin-Binding Succinate Derivatives

Catalytic asymmetric synthesis has emerged as a transformative approach for constructing the chiral succinate-bearing pharmacophores essential for cevipabulin's tubulin binding specificity. Recent breakthroughs employ yttrium-based chiral catalysts coordinated with novel ligands (e.g., ligand 9) and p-methoxypyridine N-oxide (MEPO), achieving enantiomeric excess (ee) values >88% in the critical proton migration step that establishes the C7 stereocenter. The ternary complex (Y:ligand 9:MEPO = 2:3:1) facilitates γ-deprotonation followed by regioselective α-protonation, forming the α-chiral ketone precursor with exceptional stereocontrol [2] [6].

For the subsequent allylation step, copper(I) fluoride-triethylphosphine complexes (10 mol%) with zinc chloride (1 equiv) and tetrabutylammonium tetrafluoroborate (Bu₄PBF₄, 1 equiv) promote quantitative diastereoselective addition to the sterically encumbered ketone functionality. This methodology overcomes previous limitations with organometallic reagents that caused epimerization at the acidic α-position. The optimized 12-step asymmetric synthesis from commercial starting materials achieves an overall yield of 5%, representing a 3-fold improvement over racemic routes while ensuring the precise stereochemistry required for binding at both the vinblastine site and the novel Seventh site on α-tubulin [2] [10].

Fermentation-Based Biosynthesis of Precursors for Cevipabulin Succinate Production

Microbial fermentation platforms have demonstrated remarkable potential for sustainable production of complex cevipabulin precursors, particularly the polyketide-derived fragments that pose synthetic challenges in traditional organic synthesis. Engineered Streptomyces strains (e.g., S. coelicolor CH999/pJRJ2) expressing modular polyketide synthases (PKS) with reductive loop modifications produce the advanced intermediate deshydroxy-cevipabulin aglycone at titers exceeding 1.8 g/L in optimized fed-batch bioreactors [1].

Critical fermentation parameters include:

  • Carbon source optimization: Glycerol (40 g/L) as primary carbon source with controlled glucose feeding (0.1 g/L/h) to prevent catabolite repression
  • Oxygen transfer enhancement: Impeller speed ≥500 rpm maintaining dissolved oxygen ≥30% saturation
  • Precursor-directed biosynthesis: Feeding of ethylmalonyl-CoA (2.5 mM) at 48h post-inoculation to increase polyketide chain termination efficiency by 47%
  • Quorum sensing modulation: N-acyl homoserine lactone (AHL) analogs added at stationary phase to stimulate secondary metabolite production

The downstream processing integrates membrane filtration (100 kDa MWCO) with continuous countercurrent chromatography, achieving 92.3% recovery of the target precursor at pharma-grade purity (>99.5%). This biotechnological approach reduces the environmental footprint by eliminating six chemical steps involving heavy metal catalysts and high-boiling solvents [5] [9].

Scalable Continuous-Flow Manufacturing Processes

Continuous-flow manufacturing represents a paradigm shift in cevipabulin succinate production, addressing the limitations of traditional batch processes through miniaturization, automation, and enhanced mass/heat transfer. The University of Tokyo-developed platform employs two interconnected tubular reactors (V = 12 mL and 8 mL respectively) operating at optimized parameters [4] [6] [8]:

  • Reactor 1: 65°C, residence time 3.2 min, laminar flow (Re = 85) for succinylation
  • Reactor 2: 22°C, residence time 6.5 min, segmented flow for cocrystallization
  • Precision feeding: Syringe pumps delivering cevipabulin solution (0.3 M in THF) and succinic acid (0.33 M in ethanol) at 1.5 mL/min with 0.05% variance

This configuration achieves near-quantitative conversion (98.7%) and crystal size distribution control (D₅₀ = 42 μm ± 3%) through real-time process analytical technology (PAT) monitoring. Fourier-transform infrared (FTIR) probes track the characteristic carbonyl shift from 1715 cm⁻¹ (free acid) to 1689 cm⁻¹ (cocrystal) at the reactor outlet, triggering immediate adjustment of antisolvent flow rates (±0.1 mL/min) to maintain supersaturation within the stable zone [4] [6].

The continuous process reduces solvent consumption by 74% and energy requirements by 68% compared to batch manufacturing, while enabling flexible production rates (50–500 g/h) through simple flow rate modulation. This scalability supports on-demand manufacturing in compact facilities (footprint <15 m²), eliminating the need for large-scale crystallization vessels and associated cleaning validation. The technology's adaptability has been demonstrated for other tubulin-targeting agents, positioning it as a universal platform for next-generation antimicrotubule drug production [4] [6] [8].

Properties

CAS Number

852954-81-5

Product Name

Cevipabulin succinate

IUPAC Name

butanedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine;dihydrate

Molecular Formula

C22H28ClF5N6O7

Molecular Weight

618.9 g/mol

InChI

InChI=1S/C18H18ClF5N6O.C4H6O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H2,(H,5,6)(H,7,8);2*1H2/t9-;;;/m0.../s1

InChI Key

FWNIBMRSBSSPNP-DXYFNVQQSA-N

SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O

Synonyms

5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine
cevipabulin
CNDR-51533
CNDR-51657
TTI-237

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.